molecular formula C21H16ClN3O2S B2960336 N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1105241-41-5

N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2960336
CAS RN: 1105241-41-5
M. Wt: 409.89
InChI Key: AYWKQFDQQXYHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, leading to changes in the function of these channels. This could potentially alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed acts on neuronal voltage-sensitive sodium and L-type calcium channels, it could potentially affect neuronal excitability and signaling .

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide. One potential direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to explore its use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves the reaction of 4-chlorobenzaldehyde with thieno[3,2-d]pyrimidin-4-one in the presence of sodium hydride and acetic anhydride. The resulting intermediate is then reacted with benzylamine and acetic anhydride to yield the final product.

Scientific Research Applications

N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has been shown to exhibit significant anticancer activity in various cancer cell lines. It has also been reported to have anti-inflammatory, anti-hypertensive, and anti-diabetic properties. Moreover, the compound has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-16-8-6-15(7-9-16)17-12-28-20-19(17)24-13-25(21(20)27)11-18(26)23-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKQFDQQXYHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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